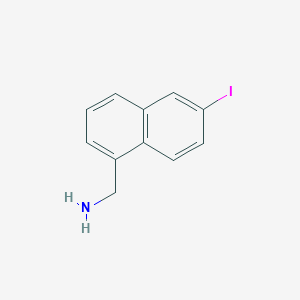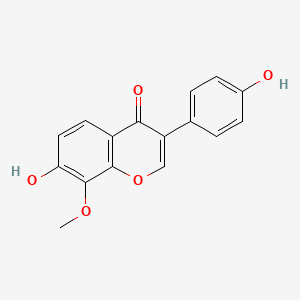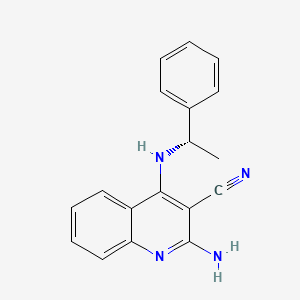![molecular formula C18H12N2O2 B11837977 [8,8'-Biquinoline]-7,7'-diol CAS No. 829666-42-4](/img/structure/B11837977.png)
[8,8'-Biquinoline]-7,7'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8,8’-Biquinoline]-7,7’-diol: is a chemical compound that belongs to the family of biquinolines It is characterized by two quinoline units connected at the 8th position, with hydroxyl groups attached at the 7th position of each quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [8,8’-Biquinoline]-7,7’-diol typically involves the coupling of quinoline derivatives. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The resulting quinoline derivatives can then be coupled using various methods such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of [8,8’-Biquinoline]-7,7’-diol may involve large-scale Skraup synthesis followed by purification and coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: [8,8’-Biquinoline]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The quinoline rings can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: [8,8’-Biquinoline]-7,7’-diol is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, [8,8’-Biquinoline]-7,7’-diol and its derivatives are investigated for their potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them promising candidates for drug development.
Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, [8,8’-Biquinoline]-7,7’-diol is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of [8,8’-Biquinoline]-7,7’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and quinoline rings enable the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Quinoline: A simpler analog with a single quinoline ring.
8-Hydroxyquinoline: A related compound with a hydroxyl group at the 8th position.
Biquinoline: A compound with two quinoline units but without hydroxyl groups.
Uniqueness: [8,8’-Biquinoline]-7,7’-diol is unique due to the presence of hydroxyl groups at the 7th position of each quinoline ring. This structural feature enhances its ability to form hydrogen bonds and interact with various molecular targets, making it more versatile in scientific research and industrial applications compared to its analogs .
Propriétés
Numéro CAS |
829666-42-4 |
|---|---|
Formule moléculaire |
C18H12N2O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
8-(7-hydroxyquinolin-8-yl)quinolin-7-ol |
InChI |
InChI=1S/C18H12N2O2/c21-13-7-5-11-3-1-9-19-17(11)15(13)16-14(22)8-6-12-4-2-10-20-18(12)16/h1-10,21-22H |
Clé InChI |
UCDMRGUGNJSADT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)O)C3=C(C=CC4=C3N=CC=C4)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)




![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)


![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)




